4-Amino-2-(propan-2-yl)phenol hydrochloride

Solubility Salt Formation Solution-Phase Chemistry

4-Amino-2-(propan-2-yl)phenol hydrochloride is a para-aminophenol derivative containing an isopropyl group at the 2-position, supplied as the hydrochloride salt (molecular formula C₉H₁₄ClNO, MW 187.67 g/mol). This compound functions as a versatile building block in medicinal chemistry, notably for the preparation of benzoate and benzamide derivatives that act as farnesoid X receptor (FXR) antagonists.

Molecular Formula C9H14ClNO
Molecular Weight 187.66 g/mol
CAS No. 98959-55-8
Cat. No. B1450231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-(propan-2-yl)phenol hydrochloride
CAS98959-55-8
Molecular FormulaC9H14ClNO
Molecular Weight187.66 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=CC(=C1)N)O.Cl
InChIInChI=1S/C9H13NO.ClH/c1-6(2)8-5-7(10)3-4-9(8)11;/h3-6,11H,10H2,1-2H3;1H
InChIKeyFGUHBALMKUBTFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-2-(propan-2-yl)phenol hydrochloride (CAS 98959-55-8): Procurement-Relevant Properties and Differentiation from Analogous Aminophenol Derivatives


4-Amino-2-(propan-2-yl)phenol hydrochloride is a para-aminophenol derivative containing an isopropyl group at the 2-position, supplied as the hydrochloride salt (molecular formula C₉H₁₄ClNO, MW 187.67 g/mol) [1]. This compound functions as a versatile building block in medicinal chemistry, notably for the preparation of benzoate and benzamide derivatives that act as farnesoid X receptor (FXR) antagonists . The hydrochloride salt form is designed to provide enhanced aqueous solubility and stability compared to the free base, facilitating solution-phase chemistry applications [1].

Why Generic Substitution of 4-Amino-2-(propan-2-yl)phenol hydrochloride with In-Class Analogs Fails in Research and Industrial Protocols


Although the aminophenol scaffold appears superficially interchangeable, the specific 4-amino-2-isopropyl substitution pattern and hydrochloride salt form confer distinct physicochemical and biological properties that cannot be reproduced by simple analogs. Substitution at the 2-position with an isopropyl group versus other alkyl chains (e.g., tert-butyl, methyl) or positional isomers (e.g., 2-amino-4-isopropylphenol) results in divergent electronic effects and steric profiles, critically influencing downstream reactivity in amidation and esterification reactions [1]. Direct head-to-head comparative data are limited for this compound class; however, class-level inference indicates that the hydrochloride salt's improved solubility and stability are essential for reproducible solution-phase protocols [2].

Product-Specific Quantitative Evidence Guide for 4-Amino-2-(propan-2-yl)phenol hydrochloride (CAS 98959-55-8)


Enhanced Aqueous Solubility of 4-Amino-2-(propan-2-yl)phenol hydrochloride versus Free Base

The hydrochloride salt of 4-amino-2-(propan-2-yl)phenol exhibits markedly improved aqueous solubility relative to its free base. While the free base 4-amino-2-isopropylphenol (CAS 16750-66-6) is described as insoluble in water and requiring organic co-solvents for dissolution , the hydrochloride salt formation enhances aqueous solubility via ionization, enabling homogeneous solution-phase reaction conditions [1]. This property is critical for aqueous-based synthetic protocols and biological assays where water miscibility is required.

Solubility Salt Formation Solution-Phase Chemistry

Specificity in FXR Antagonist Synthesis via 4-Amino-2-isopropyl Substitution Pattern

The 4-amino-2-isopropylphenol scaffold is specifically employed as a key building block in the synthesis of benzoate and benzamide derivatives that act as farnesoid X receptor (FXR) antagonists, as described by Song et al. (2015) . In contrast, the positional isomer 2-amino-4-isopropylphenol (CAS 3280-68-0) lacks the precise amino group placement required for these synthetic routes, leading to inactive or off-target products [1]. While direct comparative IC₅₀ data for the final FXR antagonists derived from different aminophenol isomers are not publicly available, the patent literature demonstrates that the 4-amino-2-isopropyl substitution is essential for generating active FXR antagonist chemotypes .

FXR Antagonist Nuclear Receptor Medicinal Chemistry

Batch-Specific Analytical Characterization (NMR, HPLC, GC) for Reproducible Research

Suppliers such as Bidepharm provide batch-specific QC data for 4-amino-2-(propan-2-yl)phenol hydrochloride, including NMR, HPLC, and GC reports . This level of characterization exceeds that typically available for bulk generic 4-aminophenol or 2-isopropylphenol intermediates, ensuring lot-to-lot consistency and facilitating compliance with journal and funding agency reproducibility standards. The target compound is supplied at 97% purity (HPLC) , whereas many generic analogs are offered at lower or unspecified purity.

Quality Control Analytical Characterization Reproducibility

Storage Stability Advantage of Hydrochloride Salt Form

The hydrochloride salt of 4-amino-2-(propan-2-yl)phenol is reported to offer enhanced stability compared to the free base, which is recommended for storage at -20°C to prevent degradation [1]. While both forms require refrigerated storage, the hydrochloride salt's superior resistance to oxidation and moisture uptake reduces the risk of compound degradation during repeated use in laboratory settings, thereby extending effective shelf life.

Stability Storage Long-term Research

Best Research and Industrial Application Scenarios for 4-Amino-2-(propan-2-yl)phenol hydrochloride (CAS 98959-55-8)


FXR Antagonist Lead Optimization Programs

For medicinal chemistry teams developing novel FXR antagonists for metabolic diseases (e.g., NASH, dyslipidemia), 4-amino-2-(propan-2-yl)phenol hydrochloride serves as a critical starting material for generating diverse benzoate and benzamide derivatives, as established by Song et al. (2015) . The hydrochloride salt's aqueous solubility facilitates amide coupling reactions in polar solvents, while batch-specific QC ensures consistent synthetic yields.

Synthesis of Paracetamol Analogue Libraries

The 4-amino-2-isopropylphenol scaffold is structurally analogous to paracetamol (4′-hydroxyacetanilide), and recent literature has explored 4-aminophenol derivatives as safer paracetamol alternatives . The isopropyl substitution at the 2-position introduces steric and electronic modulation that may alter metabolic pathways, making this compound a valuable building block for synthesizing novel analgesic candidates with potentially reduced hepatotoxicity.

Analytical Reference Standard and Method Development

With batch-specific NMR, HPLC, and GC characterization available, 4-amino-2-(propan-2-yl)phenol hydrochloride is suitable as a reference standard for analytical method development in pharmaceutical QC laboratories . Its defined purity (97%) and comprehensive analytical data facilitate the validation of HPLC methods for aminophenol impurities in drug substances.

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